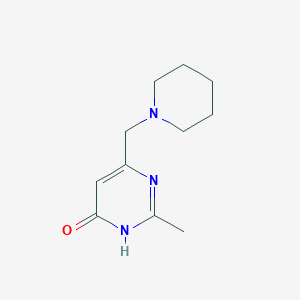

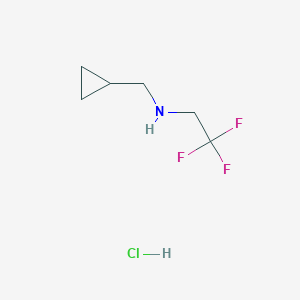

![molecular formula C13H11Cl2N3O3S B2678258 3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid CAS No. 898607-87-9](/img/structure/B2678258.png)

3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid” is an organic compound. It has been found in complex with the human receptor protein tyrosine phosphatase gamma, domain 1 .

Molecular Structure Analysis

The molecular structure of this compound is complex. It has been found in complex with the human receptor protein tyrosine phosphatase gamma, domain 1 . The ChemSpider database provides a molecular formula of C13H11Cl2N3O3S and a molecular weight of 360.21 for a similar compound .Physical And Chemical Properties Analysis

The ChemSpider database provides a molecular formula of C13H11Cl2N3O3S and a molecular weight of 360.21 for a similar compound .Aplicaciones Científicas De Investigación

Green Chemistry Applications

- Polybenzoxazine Formation : Phloretic acid, a compound similar in structure to the query compound, shows promise in enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This process is significant in developing materials with suitable thermal and thermo-mechanical properties for a variety of applications (Trejo-Machin et al., 2017).

Anticancer Research

- Anticancer Activity : Triazinone derivatives, which include structures similar to the query compound, have shown significant in vitro anticancer activities against various cancer cell lines. Specific compounds like 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]triazin-7-yl)propanoic acid demonstrate active cytotoxic agents (Saad & Moustafa, 2011).

Catalysis and Synthesis

- Catalysis in Organic Synthesis : The compound and its derivatives have been used in catalyzing various organic reactions, showing efficacy in solvent-free synthesis and forming materials with desirable properties (Tayebi et al., 2011).

Antimicrobial and Larvicidal Activities

- Larvicidal and Antimicrobial Activities : Novel triazinone derivatives have been evaluated for growth inhibition properties against certain bacterial and fungal pathogens, as well as for their mosquito larvicidal activity (Kumara et al., 2015).

Tribology

- Tribological Properties : Triazine derivatives, closely related to the query compound, have been investigated for their tribological properties, such as antiwear and friction-reducing capacities, in various base fluids (Wu et al., 2017).

Environmental Applications

- Degradation of Environmental Contaminants : Research has been conducted on the degradation of chlorotriazine pesticides by sulfate radicals, with findings showing the effectiveness of sulfate radicals in degrading persistent compounds like atrazine (Lutze et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O3S/c14-8-2-1-7(5-9(8)15)6-22-13-16-12(21)10(17-18-13)3-4-11(19)20/h1-2,5H,3-4,6H2,(H,19,20)(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZHRVOJOHOIQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

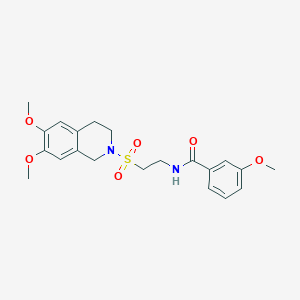

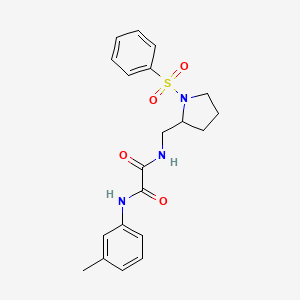

![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)

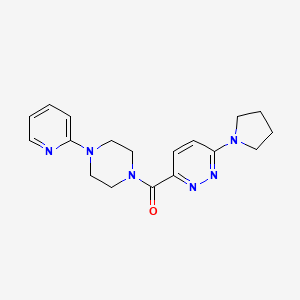

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2678179.png)

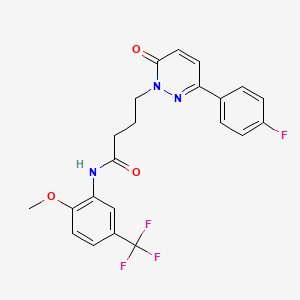

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2678187.png)

![2-[7-[(4-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2678188.png)

![2-{[(2-Bromophenyl)methyl]amino}butan-1-ol](/img/structure/B2678191.png)

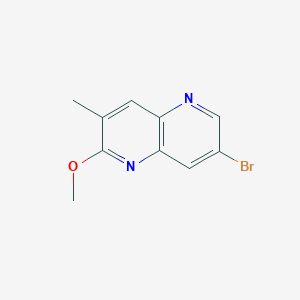

![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678195.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2678196.png)